molecular formula C15H22N4O2S2 B14463051 Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- CAS No. 71933-41-0

Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)-

Cat. No.: B14463051
CAS No.: 71933-41-0
M. Wt: 354.5 g/mol
InChI Key: IFCJACHSHHEHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, an amino group, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This method allows for the formation of the thiazole ring, which is a crucial component of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

    Substitution: The amino group and thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonamide compounds, and substituted thiazole derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced cell proliferation . The thiazole ring and amino group play crucial roles in binding to the enzyme’s active site, enhancing the compound’s inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and thiazole-containing molecules, such as:

Uniqueness

What sets benzenesulfonamide, 4-amino-N-(5-(2-(diethylamino)ethyl)-2-thiazolyl)- apart is its combination of the benzenesulfonamide group with the thiazole ring and diethylaminoethyl side chain. This unique structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

71933-41-0

Molecular Formula

C15H22N4O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

4-amino-N-[5-[2-(diethylamino)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H22N4O2S2/c1-3-19(4-2)10-9-13-11-17-15(22-13)18-23(20,21)14-7-5-12(16)6-8-14/h5-8,11H,3-4,9-10,16H2,1-2H3,(H,17,18)

InChI Key

IFCJACHSHHEHIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.